molecular formula C22H22N2O4 B2539970 Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-27-2

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2539970
CAS RN: 899943-27-2
M. Wt: 378.428
InChI Key: LOWJXSOKGLOSAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is not directly reported in the provided papers. However, related compounds have been synthesized using various methods. For instance, the synthesis of a 1,4-dicarbonyl scaffold, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, was achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, which was then applied to the synthesis of pyridazines with yields up to 70% . Another related compound, ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized using a microwave-assisted condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea, indicating that microwave irradiation can be an efficient method for such syntheses . Additionally, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times . These methods suggest potential pathways for the synthesis of the target compound, which may involve similar condensation reactions or the use of rearrangement strategies.

Molecular Structure Analysis

The molecular structure of the target compound would likely be characterized by the presence of a pyridazine ring, a common feature in the compounds synthesized in the studies mentioned. The crystallographic data supported the structure of ethyl 1H-pyrazole-3-carboxylates , indicating that similar analytical techniques could be used to confirm the molecular structure of the target compound. The presence of substituents such as the 2-methylbenzyl and o-tolyl groups would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insight into the reactivity of the target compound. The rearrangement and cyclocondensation reactions used in the synthesis of pyridazines and pyrazole derivatives suggest that the target compound could also participate in similar reactions. The use of catalysts like Potassium tert-butoxide and techniques such as microwave and ultrasound irradiation could enhance the efficiency of these reactions. The target compound's reactivity could be further explored through docking studies and enzymatic assays, as indicated for the tetrahydropyrimidine derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some predictions. The solubility, melting point, and stability of the compound would be influenced by its molecular structure, particularly the electron-withdrawing or donating nature of its substituents. The presence of the ethyl ester group would likely contribute to its solubility in organic solvents. The pyridazine core could confer stability to the compound, while the substituents may affect its overall polarity and reactivity. The anticancer evaluation of related compounds suggests potential biological activities that could be investigated for the target compound as well.

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, due to its complex structure, finds applications in various fields of scientific research, particularly in the synthesis and characterization of novel organic compounds. For instance, researchers have explored the synthesis and pharmacological properties of 3,4-dihydropyrimidin-2-one derivatives by reacting related compounds with hydrazine hydrate, leading to products with antimicrobial activity. This demonstrates the potential of such compounds in the development of new antimicrobial agents (Dey et al., 2022).

Photolysis and Rearrangements

The compound's derivatives have been studied for their behavior under specific conditions, such as photolysis, which can lead to novel rearrangements. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various solvents has been explored, showcasing different photolytic pathways and the formation of diverse products. This highlights the compound's utility in understanding photoreaction mechanisms and designing photoresponsive materials (Ang & Prager, 1992).

Anticancer and Antimicrobial Activities

Furthermore, derivatives of this compound have been synthesized and evaluated for their anticancer activities, indicating the potential for developing novel therapeutic agents. Compounds synthesized from related structures have shown effectiveness against a panel of cancer cell lines, suggesting the role of such compounds in cancer research (Bekircan et al., 2008). Additionally, new derivatives have been synthesized and screened for antimicrobial activities, further emphasizing the compound's relevance in the search for new antimicrobial agents (Farag et al., 2008).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been investigated as corrosion inhibitors for mild steel, which is crucial for industrial applications, especially in acidic environments like industrial pickling processes. Such studies contribute to the development of more effective and environmentally friendly corrosion inhibitors (Dohare et al., 2017).

properties

IUPAC Name

ethyl 1-(2-methylphenyl)-4-[(2-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-11-7-5-9-15(17)2)13-20(25)24(23-21)18-12-8-6-10-16(18)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWJXSOKGLOSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2C)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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